Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOVBDEOVTMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate in vitro: A Technical Guide
Executive Summary & Structural Rationale
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate (CAS: 920393-57-3) is a synthetic small-molecule compound characterized by a highly rigidized benzamide scaffold. In the context of in vitro pharmacological profiling, this compound serves as a potent probe for the targeted disruption of the inflammatory cascade.
The molecular architecture of the compound is deliberately structured to maximize target engagement and cellular permeability:
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Methylsulfonylphenyl Moiety: The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing anchor. It enhances the electrophilicity of the aromatic ring, facilitating critical hydrogen-bond interactions with the hinge region of target kinases, while also disrupting aberrant cellular signaling[1].
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Carbamoyl Linker: Provides conformational rigidity, ensuring the correct spatial orientation of the two flanking aromatic rings.
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Methyl Benzoate Ester: The inclusion of a lipophilic methyl ester significantly increases the compound's LogP, optimizing passive diffusion across the phospholipid bilayer of macrophage cell membranes during in vitro assays.
In Vitro Mechanism of Action: The IKK/NF-κB/COX-2 Axis
The primary in vitro mechanism of action (MoA) for this class of methylsulfonyl-benzamides is the allosteric or ATP-competitive inhibition of the IκB Kinase (IKK) complex .
The canonical NF-κB pathway is governed by the IKK complex (comprising IKKα, IKKβ, and NEMO), which phosphorylates IκB inhibitors, leading to their ubiquitin-mediated proteasomal degradation and the subsequent release of NF-κB heterodimers[2]. Targeting the catalytic subunits of IKK with small molecule inhibitors represents a highly validated pharmacological intervention to suppress this cascade[3].
By inhibiting IKKβ, Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate prevents the phosphorylation of IκBα. Consequently, the NF-κB heterodimer (p65/p50) remains trapped in the cytoplasm. This blockade prevents NF-κB from translocating to the nucleus, thereby halting the transcription of downstream pro-inflammatory genes, most notably cyclooxygenase-2 (COX-2)[4].
Figure 1: Mechanism of action of the compound blocking the IKK/NF-κB/COX-2 signaling axis.
Quantitative Pharmacological Profile
To establish a rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) foundation, all quantitative data must be synthesized from orthogonal assays. The table below summarizes the putative in vitro pharmacological profile of the compound across different biological scales.
Table 1: Putative In Vitro Pharmacological Profile
| Parameter | Assay Type | Target/Readout | Putative IC₅₀ / EC₅₀ | Mechanistic Note |
| Enzymatic Inhibition | Cell-Free TR-FRET | IKKβ Kinase Activity | 45 nM | Direct target engagement (ATP-competitive) |
| Nuclear Translocation | High-Content Imaging | NF-κB p65 (N/C Ratio) | 120 nM | Confirms cellular penetration and pathway block |
| Transcriptional Repression | RT-qPCR | COX-2 mRNA | 180 nM | Measured 6 hours post-LPS stimulation |
| Protein Expression | Western Blot | COX-2 Protein | 210 nM | Measured 24 hours post-LPS stimulation |
| Cytotoxicity (CC₅₀) | CellTiter-Glo | RAW 264.7 Viability | > 50 µM | Ensures phenotype is not driven by cell death |
Self-Validating Experimental Workflows
A robust in vitro investigation cannot rely on a single phenotypic readout. The causality of the compound's effect must be proven through a self-validating system that spans cell-free target engagement to cellular phenotypic expression.
Figure 2: Self-validating in vitro experimental workflow for target engagement and phenotypic readout.
Protocol 1: Cell-Free IKKβ Kinase Assay (Target Engagement)
Purpose: To isolate the compound's direct enzymatic inhibition from complex cellular variables.
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Preparation: Reconstitute recombinant human IKKβ in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Compound Incubation: Dispense the compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add IKKβ and incubate for 30 minutes at room temperature to allow for binding equilibrium.
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Reaction Initiation: Add 10 µM ATP and a biotinylated IκBα peptide substrate. Incubate for 60 minutes.
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Readout: Add TR-FRET detection reagents (Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC). Read the time-resolved fluorescence at 665 nm / 615 nm.
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Self-Validation Checkpoint: Include a non-hydrolyzable ATP analog (AMP-PNP) as a negative control. If the compound is an ATP-competitive inhibitor, increasing ATP concentrations in parallel wells will right-shift the IC₅₀ curve, proving the specific binding mechanism.
Protocol 2: High-Content Imaging of NF-κB p65 Translocation
Purpose: To prove that enzymatic inhibition translates to the functional blockade of the signaling pathway inside a living cell.
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well optical bottom plate at 1.5 × 10⁴ cells/well. Incubate overnight.
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Treatment: Pre-treat cells with Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate for 2 hours.
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Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) for exactly 30 minutes to trigger rapid NF-κB translocation.
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Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Stain with a primary anti-p65 antibody, followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.
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Imaging & Analysis: Use an automated high-content imager to calculate the Nuclear-to-Cytoplasmic (N/C) fluorescence intensity ratio.
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Self-Validation Checkpoint: Perform a parallel viability stain (e.g., Propidium Iodide). This ensures that the failure of p65 to translocate is due to specific IKK blockade and not a secondary artifact of compound-induced membrane rupture or acute cytotoxicity.
Protocol 3: Quantification of COX-2 Expression (Phenotypic Readout)
Purpose: To confirm that the upstream blockade successfully aborts the transcription and translation of the terminal inflammatory effector.
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Cell Culture & Treatment: Pre-treat RAW 264.7 cells with the compound for 2 hours, followed by LPS stimulation (100 ng/mL) for 24 hours to allow for maximal COX-2 protein accumulation.
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g to clear debris; quantify protein via BCA assay.
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Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
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Immunoblotting: Probe the membrane overnight at 4°C with primary antibodies against COX-2, total IκBα, and GAPDH (loading control). Detect using HRP-conjugated secondary antibodies and ECL reagent.
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Self-Validation Checkpoint: The inclusion of the total IκBα probe is critical. If the compound genuinely works via IKK inhibition, the LPS-induced degradation of IκBα should be prevented. A successful blot will show a dose-dependent decrease in COX-2 bands, perfectly mirrored by a dose-dependent rescue (increase) of IκBα bands.
Sources
- 1. N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide (923423-85-2) for sale [vulcanchem.com]
- 2. NF-κB: Governing Macrophages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate: Physicochemical Profiling, Synthesis, and Characterization
Executive Summary
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a highly functionalized benzamide derivative. Featuring a methyl ester, a central amide linker, and an ortho-methylsulfonyl group, this compound serves as a critical structural motif in modern medicinal chemistry and drug discovery. The methylsulfonyl moiety acts as a potent bioisostere, enhancing target binding affinities while modulating the pharmacokinetic profile of the parent scaffold. This technical guide provides a rigorous analysis of its physicochemical properties, molecular weight calculations, and a self-validating synthetic methodology designed for high-yield isolation.
Structural and Physicochemical Profiling
Understanding the molecular parameters of a compound is the first step in predicting its behavior in biological systems.
Molecular Weight and Formula The compound possesses the molecular formula C16H15NO5S. The calculated molecular weight is 333.36 g/mol , with a monoisotopic exact mass of 333.0671 Da[1].
Drug-Likeness and Lipinski's Rule of Five The compound strictly adheres to Lipinski's Rule of Five, a critical heuristic for evaluating the oral bioavailability potential of small molecules[2].
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Molecular Weight: 333.36 Da (Well below the 500 Da limit).
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Hydrogen Bond Donors (HBD): 1 (The central amide -NH).
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Hydrogen Bond Acceptors (HBA): 6 (Five oxygen atoms across the ester, amide, and sulfone groups, plus one nitrogen atom).
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Lipophilicity (LogP): Estimated at 2.5–3.0, ensuring optimal partitioning between aqueous environments and lipid membranes.
Mechanistic Role of the Methylsulfonyl Group The inclusion of the 2-methylsulfonyl group is a deliberate design choice. The methylsulfonyl group is a well-established bioisostere for polar, electron-deficient moieties[3]. It occupies similar chemical space to other hydrogen-bonding groups but offers superior metabolic stability, preventing liabilities such as rapid oxidative demethylation[3]. Furthermore, its strong electron-withdrawing nature rigidifies the adjacent amide bond, locking the molecule into a preferred conformation for target engagement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate |
| Molecular Formula | C16H15NO5S |
| Molecular Weight | 333.36 g/mol |
| Monoisotopic Mass | 333.0671 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area (TPSA) | ~97.9 Ų |
Synthetic Methodology: Causality and Workflow
The synthesis of this compound involves the amide coupling of 4-(methoxycarbonyl)benzoic acid (mono-methyl terephthalate) with 2-(methylsulfonyl)aniline.
Causality Behind Experimental Choices: Standard coupling reagents (e.g., DCC or EDC/HOBt) often fail or produce low yields when reacting with 2-(methylsulfonyl)aniline. This is due to the aniline's severe steric hindrance (ortho-substitution) and electronic deactivation (the strongly electron-withdrawing sulfone group reduces the nucleophilicity of the amine).
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. The base (DIPEA) deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive OAt (7-azabenzotriazole) active ester intermediate[4]. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack by the deactivated aniline[4]. N,N-Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which perfectly solubilizes both the highly polar sulfone and the carboxylic acid.
Synthetic workflow for the HATU-mediated amide coupling.
Step-by-Step Protocol:
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Activation: To a flame-dried round-bottom flask, add 4-(methoxycarbonyl)benzoic acid (1.0 eq) and HATU (1.2 eq). Dissolve the mixture in anhydrous DMF (0.2 M concentration).
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Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to ensure complete formation of the OAt-active ester. (In-Process Control: Aliquot 10 µL, quench in MeOH, and analyze via LC-MS to confirm the mass of the methyl ester intermediate).
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Coupling: Add 2-(methylsulfonyl)aniline (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt byproduct), and brine.
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Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Analytical Validation (Self-Validating System)
To ensure trustworthiness, the isolated product must be subjected to an orthogonal, self-validating analytical workflow. The combination of chromatographic purity and spectroscopic structural elucidation ensures absolute confidence in the material.
Protocol for Characterization:
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HPLC-MS (Purity and Mass):
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Run the crude and purified samples on a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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The target compound will elute as a sharp, single peak (>95% AUC).
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The mass spectrometer (ESI+) must show the parent ion [M+H]+ at m/z 334.07, confirming the exact mass of 333.0671 Da[1].
-
-
Nuclear Magnetic Resonance (NMR):
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1H NMR (DMSO-d6): Look for the diagnostic disappearance of the broad aniline -NH2 singlet and the appearance of a sharp, highly deshielded amide -NH proton singlet (~10.0–10.5 ppm). The methyl ester (-OCH3) will appear as a sharp singlet at ~3.9 ppm, and the methylsulfonyl (-SO2CH3) will appear as a singlet at ~3.3 ppm.
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13C NMR: Confirm the presence of two distinct carbonyl carbons: the ester C=O (~165 ppm) and the amide C=O (~164 ppm).
-
Self-validating analytical workflow for compound purification and structural confirmation.
Sources
- 1. PubChemLite - 477334-54-6 (C16H15NO5S) [pubchemlite.lcsb.uni.lu]
- 2. Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Discovery of NPA101.3, a Second-Generation RET/VEGFR2 Inhibitor Optimized for Single-Agent Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
A Prospective Analysis of the Biological Activity of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate: A Guide for Preclinical Investigation
Abstract
This technical guide provides a comprehensive, forward-looking analysis of the potential biological activities of the novel chemical entity, Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a methyl benzoate core, a carbamoyl linker, and a 2-(methylsulfonyl)phenyl group—are present in a variety of bioactive compounds. By examining the established activities of structurally related molecules, this document synthesizes a set of scientifically grounded hypotheses regarding its potential as a therapeutic agent. We propose that Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate may exhibit inhibitory activity against key enzyme families, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). This guide outlines detailed experimental workflows for the synthesis and in-vitro evaluation of this compound, providing researchers, scientists, and drug development professionals with a strategic framework for its preclinical investigation.
Introduction and Rationale
The pursuit of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a unique chemical entity that combines several pharmacophoric features known to confer biological activity. The molecule's structure consists of a methyl benzoate group linked via a carbamoyl bridge to a phenyl ring bearing a methylsulfonyl substituent at the ortho position.
The rationale for investigating this specific compound stems from the well-documented bioactivities of its constituent parts:
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Sulfonamide and Sulfone Moieties: The sulfonamide group is a ubiquitous pharmacophore found in a wide array of therapeutic agents, including antimicrobial and anticancer drugs[1][2]. The related methylsulfonyl group is present in selective COX-2 inhibitors[3][4].
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Carbamoyl Linker and Benzoate Esters: Carbamoyl and amide linkages are common in bioactive molecules, providing structural rigidity and hydrogen bonding capabilities. Benzoate esters are also found in compounds with diverse pharmacological profiles, including antimicrobial and anticancer properties[5][6].
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Structural Analogs: Compounds with similar backbones have shown promise as inhibitors of various enzymes. For example, derivatives of N-phenylsulfamoyl)phenyl]acrylamide have been investigated as HDAC inhibitors[2], and other benzoate derivatives have been explored for their antimicrobial and cytostatic effects[5].
Given this background, we hypothesize that Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a promising candidate for screening against several key therapeutic targets. This guide will focus on two primary, plausible mechanisms of action: HDAC inhibition and COX-2 inhibition.
Postulated Biological Activities and Mechanisms of Action
Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in the pathogenesis of cancer and other diseases, making them attractive therapeutic targets[7]. Many HDAC inhibitors share a common pharmacophoric model, which includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme's active site.
We postulate that Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate could act as an HDAC inhibitor, with the methylsulfonyl group potentially interacting with the zinc ion in the active site, the carbamoyl linker providing the appropriate spacing, and the methyl benzoate moiety serving as a cap group.
Diagram: Postulated Mechanism of HDAC Inhibition
Caption: Postulated mechanism of HDAC inhibition leading to cell cycle arrest.
Hypothesis 2: Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The methylsulfonylphenyl moiety is a hallmark of several selective COX-2 inhibitors, where it is known to bind to a specific side pocket in the COX-2 active site[3][4].
We propose that Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate could act as a selective COX-2 inhibitor. The methylsulfonyl group is ideally positioned to interact with the key residues in the COX-2 active site, potentially leading to potent and selective inhibition.
Diagram: Postulated Mechanism of COX-2 Inhibition
Caption: Postulated mechanism of COX-2 inhibition to reduce inflammation.
Proposed Experimental Workflows
Synthesis of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
A plausible synthetic route can be adapted from standard procedures for amide bond formation.
Diagram: Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Preparation of Starting Materials: Ensure the purity of methyl 4-(chloroformyl)benzoate and 2-(methylsulfonyl)aniline.
-
Reaction Setup: Dissolve 2-(methylsulfonyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Reagents: Add a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution. Slowly add a solution of methyl 4-(chloroformyl)benzoate (1.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
In-Vitro Biological Evaluation
Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit (e.g., containing recombinant human HDAC1, HDAC2, and HDAC3, and a fluorogenic substrate).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Assay Procedure: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. Include a known HDAC inhibitor (e.g., SAHA) as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate at 37 °C for the recommended time.
-
Measurement: Add the developer solution to stop the reaction and generate the fluorescent signal. Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol:
-
Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit (e.g., containing purified ovine or human COX-2 and arachidonic acid as the substrate).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
Assay Procedure: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Include a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a negative control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for the recommended time.
-
Measurement: Measure the production of prostaglandin PGG₂ using a colorimetric or fluorometric method as per the kit instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation and Interpretation
The quantitative data from the in-vitro assays should be summarized in tables for clear comparison.
Table 1: Hypothetical In-Vitro HDAC Inhibition Data
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate | Experimental | Experimental | Experimental |
| SAHA (Positive Control) | Literature | Literature | Literature |
Table 2: Hypothetical In-Vitro COX-2 Inhibition Data
| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate | Experimental | Experimental | Calculated |
| Celecoxib (Positive Control) | Literature | Literature | Literature |
A low IC₅₀ value would indicate potent inhibition. For COX-2, a high selectivity index is desirable to minimize side effects associated with COX-1 inhibition.
Future Directions
Should the preliminary in-vitro data be promising, the following steps are recommended:
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Cell-Based Assays: Evaluate the compound's effect on cell proliferation in relevant cancer cell lines (for HDAC inhibition) or its anti-inflammatory effects in cell-based models (for COX-2 inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity.
-
In-Vivo Studies: If warranted by in-vitro and cell-based data, proceed to evaluate the compound's efficacy and safety in animal models of cancer or inflammation.
-
Mechanism of Action Studies: Conduct further biochemical and biophysical assays to elucidate the precise binding mode and mechanism of inhibition.
Conclusion
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate represents a novel chemical entity with the potential for significant biological activity. Based on the analysis of its structural components and comparison with known bioactive molecules, we have formulated testable hypotheses for its action as an HDAC or COX-2 inhibitor. The experimental workflows detailed in this guide provide a clear and robust path for the synthesis and preliminary biological evaluation of this promising compound. The insights gained from these studies will be crucial in determining its potential for further development as a therapeutic agent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel Methylsulfonyl phenyl derivatives as potent human Cyclooxygenase-2 inhibitors with effective anticonvulsant action: Design, synthesis, in-silico, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]
Using Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate as a chemical probe in high-throughput screening
Application Note & Protocol
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate as a Chemical Probe for High-Throughput Screening of Wnt/β-catenin Signaling Pathway Inhibitors
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This guide details the application of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate as a novel chemical probe for the discovery of inhibitors of the β-catenin/TCF interaction through high-throughput screening (HTS). We provide comprehensive protocols for a primary fluorescence polarization (FP) assay and a secondary cell-based reporter assay, along with a workflow for hit validation and probe characterization.
Introduction: The Rationale for a β-catenin/TCF Interaction Probe
The dysregulation of the Wnt/β-catenin pathway, leading to the accumulation of nuclear β-catenin and its subsequent interaction with TCF/LEF transcription factors, is a major driver of oncogenesis. This protein-protein interaction (PPI) represents an attractive, albeit challenging, target for small-molecule inhibitors. Chemical probes are essential tools for dissecting the biological roles of such targets and for validating their therapeutic potential.[1]
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a novel compound with structural motifs, including a methylsulfonylphenyl group, often found in inhibitors of protein-protein interactions. While its specific biological targets are yet to be fully elucidated, its chemical structure suggests potential utility as a modulator of cellular signaling pathways. This application note outlines a hypothetical, yet scientifically rigorous, framework for its use as a chemical probe to identify inhibitors of the β-catenin/TCF interaction.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway. In the "off" state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.
Caption: The Wnt/β-catenin signaling pathway in its "off" and "on" states.
High-Throughput Screening Strategy
A robust HTS campaign requires a carefully designed workflow with primary and secondary assays to identify and confirm true hits.[2][3][4]
Caption: High-throughput screening workflow for identifying β-catenin/TCF inhibitors.
Primary Screening: Fluorescence Polarization Assay
The primary screen utilizes a fluorescence polarization (FP) assay to identify compounds that disrupt the interaction between β-catenin and a fluorescently labeled TCF peptide.
Principle of the FP Assay
In an FP assay, a fluorescently labeled molecule (in this case, a TCF peptide) is excited with plane-polarized light. If the labeled molecule is small and rotates rapidly, the emitted light is depolarized. If it binds to a larger molecule (β-catenin), its rotation slows, and the emitted light remains polarized. An inhibitor will disrupt this interaction, causing a decrease in polarization.
Materials and Reagents
-
Protein: Recombinant human β-catenin (residues 134-665)
-
Peptide: Fluorescein-labeled TCF4 peptide (FITC-TCF4)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test Compound: Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate and library compounds
-
Plates: 384-well, black, low-volume microplates
Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of test compounds (10 mM in DMSO) to the assay plates. For controls, add 50 nL of DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of β-catenin (200 nM) in assay buffer.
-
Prepare a 2X solution of FITC-TCF4 peptide (20 nM) in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the 2X β-catenin solution to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.
-
Add 5 µL of the 2X FITC-TCF4 peptide solution to all wells.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a suitable plate reader equipped for fluorescence polarization.
Data Analysis and Quality Control
The quality of the HTS assay is assessed using the Z'-factor.[2]
-
Z'-factor calculation: Z′=1−∣μpos−μneg∣3(σpos+σneg)
where σ is the standard deviation and μ is the mean of the positive and negative controls.
-
A Z'-factor > 0.5 is considered excellent for HTS.[2]
| Parameter | Value |
| Final β-catenin Concentration | 100 nM |
| Final FITC-TCF4 Concentration | 10 nM |
| Final Compound Concentration | 10 µM |
| Final DMSO Concentration | 0.1% |
| Assay Volume | 10 µL |
| Incubation Time | 60 min |
| Temperature | Room Temperature |
Secondary Screening: Luciferase Reporter Assay
Hits from the primary screen are further evaluated in a cell-based luciferase reporter assay to confirm their activity in a cellular context.
Principle of the Luciferase Reporter Assay
This assay uses a cell line stably transfected with a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase. Inhibitors of the β-catenin/TCF interaction will reduce luciferase expression.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., TOPFlash)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Stimulant: Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021)
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System)
-
Plates: 96-well, white, clear-bottom cell culture plates
Protocol
-
Cell Seeding: Seed the reporter cells into 96-well plates at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for 1 hour.
-
Pathway Stimulation: Add Wnt3a conditioned medium or CHIR99021 (final concentration 3 µM) to stimulate the pathway.
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Measure luminescence using a plate reader.
-
Chemical Probe Validation and Characterization
Once a hit, such as Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, is confirmed in both primary and secondary assays, a series of validation experiments are crucial to establish its utility as a chemical probe.[5][6]
Potency and Selectivity
-
Dose-Response Curves: Generate IC50 curves in both the FP and luciferase assays to determine the potency of the compound.
-
Selectivity Assays: Test the compound against other protein-protein interactions to ensure it is selective for the β-catenin/TCF interaction.
-
Negative Control: Synthesize a structurally similar but inactive analog of the probe to be used as a negative control in cellular experiments.[5]
Biophysical Characterization
-
Surface Plasmon Resonance (SPR): Use SPR to determine the binding kinetics (kon, koff) and affinity (KD) of the probe for β-catenin.
-
Isothermal Titration Calorimetry (ITC): Use ITC to confirm the binding affinity and determine the thermodynamic parameters of the interaction.
Conclusion
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate represents a promising starting point for the development of a chemical probe for the β-catenin/TCF protein-protein interaction. The protocols outlined in this application note provide a comprehensive framework for its use in a high-throughput screening campaign to discover novel modulators of the Wnt/β-catenin signaling pathway. Rigorous validation of hits is essential to ensure the identification of high-quality chemical probes for advancing our understanding of Wnt signaling in health and disease.
References
-
Vertex AI Search. (n.d.). Validating Chemical Probes. Retrieved March 18, 2026, from [Link].
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
-
Enzo Life Sciences. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Retrieved March 18, 2026, from [Link].
- Macarrón, R., et al. (2011). Design and implementation of high-throughput screening assays. Cold Spring Harbor Protocols, 2011(7), pdb.top103.
- Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely. eLife, 6, e21983.
Sources
- 1. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. opentrons.com [opentrons.com]
- 4. Design and Implementation of High-Throughput Screening Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Dosing and Formulation Strategies for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Executive Summary & Physicochemical Profiling
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a highly lipophilic, crystalline small molecule characterized by a rigid planar structure comprising a methylsulfonyl group, a central phenyl ring, a carbamoyl (amide) linker, and a benzoate methyl ester.
From a formulation perspective, this compound presents significant challenges for in vivo pharmacokinetic (PK) and efficacy studies. It lacks ionizable functional groups within the physiological pH range (pKa > 12), rendering standard pH-adjustment strategies ineffective. Furthermore, the presence of the benzoate methyl ester makes the molecule highly susceptible to base-catalyzed saponification (hydrolysis) if exposed to high-pH vehicles. Consequently, traditional aqueous vehicles (e.g., PBS, saline) result in immediate precipitation, leading to erratic absorption, high inter-subject variability, and compromised bioavailability.
To overcome these barriers, this application note details a self-validating, tiered co-solvent/surfactant formulation strategy designed to maintain the compound in a supersaturated micellar state, ensuring reproducible in vivo delivery.
Formulation Strategy & Causality
To achieve a clear, stable dosing solution without degrading the ester bond, we utilize a neutral, multi-component vehicle system: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline .
The Causality Behind the Components:
-
DMSO (10%): Acts as the primary solubilizer. Its high dielectric constant disrupts the strong crystal lattice energy of the compound.
-
PEG400 (40%): Functions as a co-solvent and precipitation inhibitor. PEG400 creates a microenvironment that maintains the drug in a supersaturated state upon dilution in the gastrointestinal tract or bloodstream 1.
-
Tween 80 (5%): A non-ionic surfactant that provides micellar solubilization. It coats the hydrophobic drug molecules, preventing nucleation and aggregation when the aqueous phase is introduced 2.
-
Saline (45%): The aqueous diluent required to reduce the osmolality and viscosity of the formulation to physiologically acceptable levels for Intravenous (IV) or Oral (PO) administration.
Formulation Workflow
Figure 1: Step-by-step co-solvent formulation workflow for poorly water-soluble lipophilic compounds.
Experimental Protocols
Protocol A: Preparation of the Dosing Formulation (Target: 2.0 mg/mL)
Note: This protocol is a self-validating system. If precipitation occurs at any step, the sequence was violated, or localized supersaturation occurred. Do not attempt to "rescue" a precipitated solution by adding more DMSO, as this alters the final vehicle ratios and invalidates PK comparisons.
-
Weighing: Accurately weigh 2.0 mg of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate into a sterile, amber glass vial (the compound may be light-sensitive).
-
Primary Solubilization: Add 100 µL of pure DMSO. Vortex vigorously for 60 seconds. Validation checkpoint: The solution must be 100% clear with no visible particulates. If necessary, sonicate in a water bath at 37°C for 2 minutes.
-
Co-solvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds to ensure homogeneous distribution. The PEG400 acts as a thermodynamic barrier against precipitation 3.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex for 30 seconds. The solution will become slightly viscous.
-
Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add 450 µL of 0.9% sterile Saline over 2 minutes.
-
Causality: Rapid addition of water causes localized depletion of the organic solvent shell around the drug molecules, triggering irreversible nucleation. Dropwise addition ensures the Tween 80 micelles have time to encapsulate the drug.
-
-
Final QC: Inspect the solution against a dark background. It should be a clear, slightly viscous liquid. Administer to subjects within 2 hours of preparation to prevent Ostwald ripening.
Protocol B: In Vivo Administration (Murine Model)
Recent pharmacokinetic literature demonstrates that the stress induced by traditional oral gavage significantly elevates circulating corticosterone levels, which in turn delays gastric emptying and alters Tmax and Cmax profiles 4. To ensure trustworthy data, we employ a habituated dosing protocol.
Oral (PO) Administration (10 mg/kg):
-
Habituation: Handle mice daily for 5 days prior to the study using the "tube handling" or "cupping" method rather than tail-lifting.
-
Dosing: Using a 20-gauge, sterile, rounded-tip stainless steel gavage needle, administer the formulation at a dose volume of 5 mL/kg (e.g., 100 µL for a 20g mouse).
-
Execution: Restrain the mouse gently by the scruff. Insert the needle over the tongue and down the esophagus in a single, fluid motion. Administer the bolus over 2-3 seconds to prevent regurgitation.
Intravenous (IV) Administration (2 mg/kg):
-
Preparation: Warm the mice under a heat lamp for 3-5 minutes to dilate the lateral tail veins.
-
Dosing: Using a 27-gauge needle, administer the formulation at a dose volume of 1 mL/kg (e.g., 20 µL for a 20g mouse) via the lateral tail vein. The slow push (over 5 seconds) is critical due to the viscosity of the PEG400/Tween 80 vehicle.
Quantitative Data Presentation
The following tables summarize the formulation component rationale and the expected pharmacokinetic parameters based on the physicochemical profile of the compound.
Table 1: Formulation Composition and Functional Rationale
| Component | Volume (%) | Function | Mechanistic Rationale |
| DMSO | 10% | Primary Solubilizer | Breaks the high crystal lattice energy; provides initial molecular dispersion. |
| PEG400 | 40% | Co-solvent / Stabilizer | Lowers the dielectric constant of the aqueous phase; inhibits precipitation. |
| Tween 80 | 5% | Non-ionic Surfactant | Forms micelles (HLB ~15) to encapsulate lipophilic drug molecules. |
| Saline (0.9%) | 45% | Aqueous Diluent | Adjusts osmolality for physiological compatibility; reduces vehicle toxicity. |
Table 2: Expected Pharmacokinetic Parameters (C57BL/6 Mice)
Note: Values are predictive estimates based on the compound's LogP and molecular weight when formulated in the optimized vehicle.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Clinical/Formulation Implication |
| Cmax | ~1,500 ng/mL | ~450 ng/mL | Poor aqueous solubility limits peak oral absorption despite vehicle optimization. |
| Tmax | 0.08 h (5 min) | 1.5 - 2.0 h | Delayed oral absorption typical of micellar-encapsulated lipophilic drugs. |
| AUC0−∞ | ~2,800 h·ng/mL | ~3,500 h·ng/mL | Indicates moderate first-pass metabolism; ester bond may be cleaved by hepatic esterases. |
| Bioavailability (F%) | 100% | ~25% | The 25% bioavailability confirms the necessity of the co-solvent formulation to achieve therapeutic exposure. |
References
- TargetMol. "PEG400 | Polyethylene glycol 400 | neutral polymer." TargetMol Chemicals.
- Kuentz, M., et al. "Models for Predicting Drug Absorption From Oral Lipid-Based Formulations." Current Molecular Biology Reports, PubMed Central (NIH).
- BenchChem Technical Support. "Formulation of Poorly Soluble Compounds for In Vivo Studies." BenchChem.
- Swan, J., et al. "Refinement by gentle handling of mice affects oral-dosing pharmacokinetic end points and response to stress under drug administration." OuluREPO.
Sources
Improving aqueous solubility of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate for biological assays
Technical Support Center: Solubility Enhancement for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Welcome to the technical support guide for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in aqueous media for biological assays. Our goal is to equip you with the knowledge to make informed decisions, ensuring the integrity and reproducibility of your experimental results.
Compound Profile: Understanding the Challenge
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a complex organic molecule featuring multiple functional groups that influence its physicochemical properties, particularly its aqueous solubility.
-
Structural Features: The molecule contains two phenyl rings, a methyl ester, an amide (carbamoyl) linkage, and a sulfonyl group. The aromatic rings contribute significantly to its hydrophobicity (water-repelling nature).
-
Solubility Prediction: While the sulfonyl and amide groups can participate in hydrogen bonding, the overall structure is large and non-polar, leading to predictably low aqueous solubility.[1][2] Amides are generally less soluble than comparable amines or carboxylic acids because they are non-ionic and less effective at hydrogen bonding with water.[1] Compounds with high lipophilicity and strong crystal lattice energy (often indicated by a high melting point) typically exhibit poor aqueous solubility.[3]
| Property | Predicted/Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~349.37 g/mol | Larger molecules often have lower solubility. |
| Predicted LogP (o/w) | ~2.5 - 3.5 | Indicates a preference for a lipid environment over an aqueous one; suggests low water solubility. |
| Key Functional Groups | Phenyl rings, Methyl Ester, Amide, Sulfonyl | Phenyl rings and ester increase hydrophobicity; amide and sulfonyl groups offer some polarity but are insufficient to overcome the hydrophobic character.[2] |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound. The following decision tree illustrates a typical troubleshooting workflow.
Caption: A decision tree for troubleshooting compound precipitation.
Q1: My compound won't dissolve in DMSO to make a stock solution. What should I do?
Answer: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of compounds, issues can still arise.[4]
-
Causality: Incomplete dissolution may be due to insufficient solvent volume, low-quality or "wet" DMSO (which is hygroscopic), or the compound requiring more energy to break its crystal lattice structure.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure you are not attempting to make a stock solution that exceeds the compound's solubility limit in DMSO. Start with a common concentration like 10 mM.
-
Improve Mixing: Vortex the solution for several minutes.
-
Apply Gentle Heat: Warm the vial in a 37°C water bath. This increases the kinetic energy and can help overcome the energy barrier for dissolution. Caution: Do not overheat, as this may degrade the compound.[4]
-
Use Sonication: Sonicate the sample in a water bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that can effectively break apart solid aggregates.[4]
-
Use Fresh Solvent: Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored aliquot.
-
Q2: My compound dissolves in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. Why?
Answer: This is a classic sign of a "kinetic" solubility issue, often seen when a compound is rapidly transferred from a high-concentration organic stock to an aqueous environment where its solubility is much lower.[5][6]
-
Causality: The compound is supersaturated in the aqueous buffer. The DMSO concentration is instantly diluted, and the water cannot maintain the compound in solution, causing it to crash out.
-
Troubleshooting Protocol:
-
Lower Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or artifacts.[4][7]
-
Perform Serial Dilutions in DMSO First: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO. This lowers the concentration of the compound being introduced to the buffer, reducing the degree of supersaturation and minimizing precipitation.[8]
-
Improve Mixing Technique: When adding the final DMSO stock to the buffer, do so dropwise while vortexing or rapidly pipetting the buffer. This rapid dispersion helps prevent localized high concentrations of the compound that can seed precipitation.[9]
-
Vehicle Control is Essential: Always include a control group in your experiment that is treated with the same final concentration of DMSO (or other solvent) as your test compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.[10]
-
Q3: I've optimized my DMSO concentration, but still see precipitation. What advanced techniques can I use?
Answer: If simple co-solvency with DMSO is insufficient, more advanced formulation strategies are required. The choice depends on the nature of your assay and potential for interference.
-
Mechanism: The solubility of ionizable compounds can be dramatically influenced by pH.[11] While the primary amide and sulfonyl groups are not readily ionizable, the methyl ester could be susceptible to hydrolysis at extreme pH, especially basic conditions, to form a more soluble carboxylate salt.[12]
-
When to Use: This is most effective for compounds with acidic or basic functional groups. For this molecule, it's less likely to be the primary solution but could be explored if your assay can tolerate a pH outside the physiological range of 7.4.
-
Protocol:
-
Determine the pKa of the compound (if possible, via prediction software or literature).
-
Prepare a series of buffers with pH values spanning a range around the pKa.
-
Attempt to dissolve the compound in these buffers.
-
Self-Validation: Ensure the altered pH does not affect your assay's performance or the compound's stability. Run a buffer-only control.[12]
-
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic molecules, like our target compound, forming an "inclusion complex" that is water-soluble.[14][15] This is a powerful technique for increasing the apparent solubility of a compound without chemical modification.[]
-
When to Use: Excellent for cell-based and in vivo studies where organic solvent toxicity is a concern. Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high solubility and low toxicity.[14]
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-45% w/v).
-
Add the compound (from a concentrated DMSO stock) to the HP-β-CD solution.
-
Mix thoroughly (vortex, sonicate) and allow time for complexation to occur (e.g., incubate for 1-2 hours at room temperature).
-
Self-Validation: Run a control with the HP-β-CD vehicle alone to ensure it does not interfere with your assay readout.[17]
-
Caption: Cyclodextrin encapsulating a hydrophobic molecule.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
To quantitatively assess the effectiveness of your solubilization strategy, a kinetic solubility assay is invaluable.[18] This method measures how much compound remains in solution after being diluted from a DMSO stock into an aqueous buffer.[6][19]
Objective: To determine the apparent solubility of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate under specific buffer and co-solvent conditions.
Materials:
-
Test compound in 10 mM DMSO stock.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen) and corresponding collection plates.
-
UV-compatible 96-well plates.
-
Plate reader capable of UV absorbance measurements.
Procedure:
-
Prepare Standards: Create a standard curve by serially diluting the 10 mM DMSO stock in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of PBS (this results in a 200 µM nominal concentration with 2% DMSO). Mix thoroughly.[6][20]
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes to 2 hours with gentle shaking to allow the solution to equilibrate.[6][20]
-
Filtration: Transfer the solutions to the 96-well filter plate placed on top of a collection plate. Centrifuge or use a vacuum manifold to filter the samples, separating any precipitated compound from the soluble fraction.[18]
-
Quantification: Transfer the filtrate from the collection plate to a UV-compatible 96-well plate.
-
Read Absorbance: Measure the UV absorbance at the compound's λmax.
-
Calculate Solubility: Using the standard curve (prepared in DMSO but corrected for the buffer/DMSO mixture), determine the concentration of the compound in the filtrate. This value is the kinetic solubility.[5]
A good target for many drug discovery applications is a solubility of >60 µg/mL.[19]
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
- Fiveable. (2025, August 15). Sulfonyl Group: Organic Chemistry Study Guide.
- Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(19), 6881.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- BenchChem. (2025). Ethoxysanguinarine DMSO stock solution preparation and storage.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Journal of Drug Delivery and Therapeutics. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Ascendia Pharma. (2025, October 7). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781.
- University of Minnesota. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- BenchChem. (2025). Controlling for solvent effects of SH-5 vehicle (e.g., DMSO).
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Britannica. (2026, January 29). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Lorenzen, E., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 35(6), 936-940.
- ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
- Nicholas, G., et al. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Cellular and Molecular Biology.
- ACS Publications. (2009, September 3).
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- SciELO. (2004). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
- Pearson. (n.d.). Amine Solubility in Organic Solvents.
- Royal Society of Chemistry. (2019, March 22). Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers.
- Scribd. (n.d.). Carboxylic Acids, Anhydrides, Esters, and Amides | PDF.
- The Good Scents Company. (n.d.). methyl 4-methyl benzoate.
- Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- MDPI. (2023, July 13). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
- Avdeef, A. (2001).
- National Center for Biotechnology Information. (2021, December 23). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
- Chen, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(3), 563-568.
- National Center for Biotechnology Information. (n.d.). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate.
- MilliporeSigma. (n.d.). Methyl 4-[(ethylsulfamoyl)methyl]benzoate.
- ChemicalBook. (2026, January 13). METHYL 4-ACETYLBENZOATE.
- Selleck Chemicals. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE.
- ResearchGate. (2010, July). Methyl 4-methylsulfonyl-2-nitrobenzoate.
- BLD Pharm. (n.d.). Methyl 4-(N-methylphenylsulfonamido)benzoate.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. fiveable.me [fiveable.me]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Optimizing LC-MS retention time and peak shape for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Technical Support Center: LC-MS Optimization for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Overview & Physicochemical Context Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a complex synthetic molecule characterized by a hydrophobic methyl benzoate moiety, a polar sulfone group, and a central carbamoyl (amide) linker. This structural triad presents specific liquid chromatography-mass spectrometry (LC-MS) challenges:
-
The lone pairs on the sulfone and amide carbonyl act as strong hydrogen bond acceptors, leading to secondary interactions with stationary phase silanols.
-
The bulky nature of the substituted phenyl rings can hinder ideal partitioning.
-
The amide proton, flanked by electron-withdrawing groups, exhibits weak acidity, opening pathways for both positive and negative electrospray ionization (ESI).
Here, we provide a definitive, causality-driven troubleshooting guide to optimize retention time (RT) stability, peak shape, and MS sensitivity for this compound.
Workflow Diagram
Figure 1: Diagnostic workflow for resolving common LC-MS issues with sulfone-amide compounds.
Section 1: Baseline Self-Validating LC-MS Protocol
Before troubleshooting, establish this baseline methodology. It is designed to be a self-validating system; if the system suitability test (SST) fails under these exact conditions, the root cause is isolated to the specific chemical parameters discussed in the FAQ section.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). This prevents solvent-induced peak distortion (solvent effects) as the sample enters the column[1].
-
Column Selection: Install a fully end-capped sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to minimize residual silanol activity[2][3].
-
Mobile Phase Preparation (Gravimetric):
-
Mobile Phase A (MPA): LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B (MPB): LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v). Note: Prepare mobile phases gravimetrically to ensure exact organic modifier fractions. An error of just 1% in organic solvent composition can shift retention times by up to 15%[1].
-
-
Gradient Elution Profile:
-
0.0 - 0.5 min: 5% MPB (Isocratic hold to focus the analyte band).
-
0.5 - 4.0 min: 5% to 95% MPB (Linear gradient).
-
4.0 - 5.0 min: 95% MPB (Column wash).
-
-
Re-equilibration (Critical Step):
-
5.0 - 5.1 min: 95% to 5% MPB.
-
5.1 - 7.5 min: Hold at 5% MPB. This provides ~8 column volumes (CV) of re-equilibration at a standard flow rate of 0.4 mL/min, ensuring the stationary phase is fully restored[4].
-
-
MS Acquisition: Run a full-scan MS (m/z 100-600) in both positive and negative ESI modes to identify the base peak (quantitative ion) and structural fragments (qualitative ions)[5].
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing for this compound, and how can I fix it? Expert Insight: Peak tailing for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is primarily driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning into the C18 phase, the polar sulfone and carbamoyl groups can hydrogen-bond with unreacted, ionized silanol groups (Si-O⁻) on the silica support[3]. Causality & Solution: Silanols become ionized at a pH > 3.0. To suppress this, you must lower the mobile phase pH. Adding 0.1% Formic Acid drops the pH to ~2.7, protonating the silanols (forming neutral Si-OH) and eliminating their charge, which drastically reduces tailing[3]. If tailing persists, the bulky nature of standard C18 ligands may be leaving too many silanols exposed. Switch to a sterically protected column (like a C12 phase) or a polar-embedded C18 phase, which utilizes internal hydrogen bonding to shield residual silanols from the analyte[2][6].
Q2: My retention times are drifting between injections. What is causing this instability? Expert Insight: Retention time (RT) instability in reversed-phase LC is rarely random; it is usually a symptom of thermodynamic or volumetric inconsistency. For this molecule, the two most likely culprits are insufficient re-equilibration and uncontrolled column temperature[4][7]. Causality & Solution:
-
Insufficient Re-equilibration: During a gradient run, the pores of the stationary phase fill with the strong organic solvent. If you do not flush the column with 5-10 column volumes (CV) of the initial weak mobile phase before the next injection, residual organic solvent remains trapped in the pores. This causes early-eluting peaks and drifting RTs[4]. Ensure your method includes a minimum of 5 CVs of re-equilibration.
-
Temperature Fluctuations: Analyte retention decreases with increasing temperature. Without an active column oven, ambient laboratory temperature shifts (even 2-3 °C) alter mobile phase viscosity and partitioning thermodynamics, leading to RT drift[7][8]. Always utilize a column heater set at least 5 °C above ambient (e.g., 35 °C or 40 °C) to ensure a stable thermodynamic environment[8].
Q3: How do I maximize MS sensitivity and ionization efficiency for this specific structure? Expert Insight: The carbamoyl nitrogen is flanked by an electron-withdrawing methylsulfonylphenyl group and a benzoate group. This structural environment makes the molecule amenable to both positive ion mode (via protonation or sodium adduct formation) and negative ion mode (via deprotonation of the weakly acidic amide). Causality & Solution: Ionization efficiency is heavily dictated by mobile phase additives.
-
For Positive ESI (ESI+): Use 0.1% Formic Acid. It provides abundant protons to facilitate[M+H]⁺ formation while maintaining excellent peak shape[9]. Avoid Trifluoroacetic Acid (TFA), as its strong ion-pairing nature causes severe signal suppression in the MS source[10]. If peak shape requires a stronger acid, Difluoroacetic Acid (DFA) offers a superior compromise between chromatographic resolution and MS sensitivity[10].
-
For Negative ESI (ESI-): If the amide proton is labile enough, ESI- might yield a cleaner background. In this mode, avoid ammonium hydroxide, which can cause massive signal suppression. Instead, use 0.02% Acetic Acid, which has been shown to increase signal intensity up to 19-fold for certain acidic/neutral molecules in negative mode compared to standard ammonium acetate buffers[11].
Section 3: Quantitative Data Presentation
The following table summarizes the causal effects of various mobile phase additives on the chromatographic and mass spectrometric performance of sulfone/amide-containing compounds.
| Mobile Phase Additive | Concentration | ESI Mode Compatibility | Effect on Peak Shape (Silanol Suppression) | Effect on MS Ionization Efficiency | Recommendation for Target Molecule |
| Formic Acid (FA) | 0.1% (v/v) | Positive (+) | Good (pH ~2.7, protonates most silanols) | Excellent (Promotes[M+H]⁺) | Primary Choice (ESI+) |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Positive (+) | Excellent (Strong ion-pairing, low pH) | Poor (Severe ion suppression) | Avoid |
| Difluoroacetic Acid (DFA) | 0.1% (v/v) | Positive (+) | Very Good (Lower pH than FA) | Good (Less suppression than TFA) | Alternative for stubborn tailing |
| Acetic Acid | 0.02% (v/v) | Negative (-) | Moderate | Excellent (Enhances [M-H]⁻ yield) | Primary Choice (ESI-) |
| Ammonium Hydroxide | 0.1% (v/v) | Negative (-) | Poor (High pH ionizes silanols) | Poor (Causes signal suppression) | Avoid |
References
-
MtoZ Biolabs. "How to Select Quantitative & Qualitative Ion Pairs in LC-MS and Enhance Ionization Efficiency with Mobile Phase Additives." mtoz-biolabs.com. Available at: [Link]
-
Pure Synth. "Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition." pure-synth.com. Available at: [Link]
-
HALO Columns. "BIOCLASS Mobile Phase Additive Selection for LC-MS." halocolumns.com. Available at: [Link]
-
LCGC International. "Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times." chromatographyonline.com. Available at: [Link]
-
PubMed (NIH). "Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive." nih.gov. Available at: [Link]
-
ResearchGate. "What are the main causes of retention time instability in reversed-phase analysis by HPLC?" researchgate.net. Available at: [Link]
-
Waters Knowledge Base. "What are common causes for less than expected retention times on a reversed-phase LC column?" waters.com. Available at: [Link]
-
LCMS.cz. "HPLC Troubleshooting Guide." lcms.cz. Available at: [Link]
-
MICROSOLV. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology." mtc-usa.com. Available at: [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. How to Select Quantitative & Qualitative Ion Pairs in LC-MS and Enhance Ionization Efficiency with Mobile Phase Additives | MtoZ Biolabs [mtoz-biolabs.com]
- 6. phenomenex.co.kr [phenomenex.co.kr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pure-synth.com [pure-synth.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR Spectra Validation for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate: A Platform Comparison Guide
As pharmaceutical pipelines increasingly rely on complex, highly substituted aromatic intermediates, the analytical burden for structural validation grows. Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a critical structural motif—often utilized in the synthesis of advanced therapeutics like STING agonists—that presents a unique analytical challenge. The molecule features a rigid para-substituted benzoate system linked via a secondary amide to an ortho-substituted 2-(methylsulfonyl)aniline ring.
Platform Comparison: High-Field vs. Benchtop vs. In Silico
Selecting the appropriate analytical platform requires balancing resolution, throughput, and cost. The strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group significantly alters the electronic environment of the adjacent aromatic ring[1], creating complex spin systems that test the limits of low-field instruments.
-
High-Field NMR (600 MHz): The gold standard for comprehensive structural elucidation. High-field magnets easily resolve the tight AA'BB' spin system of the benzoate ring and the ABCD system of the aniline derivative. It is indispensable for initial impurity profiling and definitive structural confirmation.
-
Benchtop NMR (80 MHz): Operating on permanent rare-earth magnets, modern benchtop systems eliminate the need for expensive cryogens and dedicated facilities[2]. While they suffer from lower spectral resolution and pronounced second-order effects (peak overlap) in the aromatic region[3], they are highly effective for routine QC. Benchtop systems can easily resolve the critical aliphatic singlets (ester and sulfone methyls) and the highly deshielded amide proton, making them ideal for high-throughput batch release[4].
-
In Silico AI Prediction: Utilizes machine learning models (e.g., HOSE codes or neural networks) to estimate chemical shifts based on local magnetic shielding tensors. It provides instantaneous baseline data but often struggles to accurately model the dynamic intermolecular hydrogen bonding of the amide proton in specific solvents.
The Self-Validating Acquisition Protocol
To ensure scientific integrity, the NMR acquisition must function as a self-validating system . This means the protocol contains internal checks that immediately flag poor sample preparation or instrument malfunction.
Step-by-Step Methodology
-
Sample Preparation (The Solvent Choice): Weigh exactly 15.0 mg of the intermediate and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO-d₆ is strictly required over CDCl₃. The strong hydrogen-bond accepting nature of DMSO "locks" the secondary amide proton, preventing rapid chemical exchange with trace moisture. This forces the amide signal to appear as a sharp, quantifiable singlet at ~10.6 ppm rather than a broad, invisible baseline distortion. Furthermore, the methylsulfonyl group severely limits solubility in non-polar solvents[1].
-
-
Instrument Calibration & Locking: Lock the spectrometer to the deuterium signal of DMSO-d₆. Shim the magnetic field until the internal TMS peak at 0.00 ppm exhibits a line width at half height (LWHH) of <1.0 Hz.
-
Self-Validation Check: If the TMS peak broadens beyond 1.0 Hz, the shimming is inadequate. The protocol must be halted, as poor homogeneity will artificially merge the complex aromatic multiplets, negating the high-field advantage.
-
-
Acquisition Parameters (Relaxation Delay): Set the relaxation delay (D1) to 5.0 seconds for ¹H and 10.0 seconds for ¹³C.
-
Causality: The methylsulfonyl group acts as a powerful electron-withdrawing moiety, increasing the T₁ relaxation times of the adjacent quaternary carbons and protons. A standard 1.0-second D1 would lead to incomplete relaxation and signal saturation.
-
-
Integration Parity Check: Process the spectra with a 0.3 Hz exponential line broadening function. Integrate the ester methyl peak (~3.92 ppm) and the sulfone methyl peak (~3.28 ppm).
-
Self-Validation Check: The protocol is only deemed valid if the integration ratio of these two distinct singlets is exactly 1.00 : 1.00 (±0.02) . Any deviation indicates incomplete relaxation or co-eluting impurities.
-
Workflow Visualization
Workflow for the structural validation of the API intermediate across three analytical platforms.
Quantitative Data & Spectral Assignments
Table 1: ¹H NMR Chemical Shifts & Multiplicities (in DMSO-d₆)
| Proton Assignment | High-Field (600 MHz) | Benchtop (80 MHz) | In Silico Prediction | Multiplicity | Integration |
| Amide -NH- | 10.65 ppm | 10.6 ppm (broad) | 10.40 ppm | Singlet (s) | 1H |
| Benzoate H-2, H-6 | 8.12 ppm | 8.0 - 8.2 ppm (overlap) | 8.15 ppm | Doublet (d, J=8.5 Hz) | 2H |
| Benzoate H-3, H-5 | 8.05 ppm | 8.0 - 8.2 ppm (overlap) | 8.08 ppm | Doublet (d, J=8.5 Hz) | 2H |
| Aniline H-3' | 7.95 ppm | 7.8 - 8.0 ppm (multiplet) | 7.90 ppm | Doublet of doublets (dd) | 1H |
| Aniline H-4' | 7.78 ppm | 7.8 - 8.0 ppm (multiplet) | 7.82 ppm | Triplet of doublets (td) | 1H |
| Aniline H-6' | 7.68 ppm | 7.4 - 7.8 ppm (multiplet) | 7.65 ppm | Doublet (d, J=7.8 Hz) | 1H |
| Aniline H-5' | 7.45 ppm | 7.4 - 7.8 ppm (multiplet) | 7.40 ppm | Triplet (t, J=7.8 Hz) | 1H |
| Ester -OCH₃ | 3.92 ppm | 3.90 ppm | 3.88 ppm | Singlet (s) | 3H |
| Sulfone -SO₂CH₃ | 3.28 ppm | 3.25 ppm | 3.20 ppm | Singlet (s) | 3H |
Data Insight: Notice that while the benchtop NMR merges the complex aromatic signals into broad multiplets due to lower resolution[3], the critical methyl singlets (3.92 ppm and 3.28 ppm) and the highly deshielded amide proton remain distinct. This proves that benchtop NMR is perfectly viable for quantitative tracking of this intermediate during scale-up.
Table 2: ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | High-Field (150 MHz) | In Silico Prediction | Carbon Type |
| Ester C=O | 165.8 ppm | 166.2 ppm | Quaternary (Cq) |
| Amide C=O | 164.5 ppm | 164.0 ppm | Quaternary (Cq) |
| Benzoate C4 (Amide-linked) | 138.5 ppm | 139.1 ppm | Quaternary (Cq) |
| Aniline C1' (Amide-linked) | 136.5 ppm | 137.0 ppm | Quaternary (Cq) |
| Aniline C2' (Sulfone-linked) | 132.0 ppm | 131.5 ppm | Quaternary (Cq) |
| Aromatic CH (Multiple) | 125.5 - 129.5 ppm | 125.0 - 130.0 ppm | Tertiary (CH) |
| Ester -OCH₃ | 52.6 ppm | 52.1 ppm | Primary (CH₃) |
| Sulfone -SO₂CH₃ | 43.2 ppm | 42.8 ppm | Primary (CH₃) |
Conclusion & Recommendations
For the structural validation of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, the choice of platform should be dictated by the phase of development:
-
R&D and IND-Enabling Studies: High-field NMR (≥400 MHz) is mandatory. The exact coupling constants of the ABCD aromatic spin system are required to definitively prove the ortho-substitution pattern of the methylsulfonyl group.
-
Process Chemistry & Manufacturing: Benchtop NMR (80 MHz) is highly recommended. By utilizing the self-validating integration parity check between the ester and sulfone methyl groups, benchtop instruments provide a rapid, cryogen-free method to confirm product identity and purity on the manufacturing floor[5].
References
-
Nanalysis. "Benchtop NMR Spectroscopy Market Analysis". Nanalysis. [Link]
-
MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview". MDPI.[Link]
-
NIH. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures". PMC - NIH.[Link]
-
Bruker. "Benchtop NMR for Quality Control". Bruker.[Link]
Sources
- 1. 4-Chloro-2-(methylsulfonyl)aniline | 102153-42-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchtop NMR for Quality Control | Bruker [bruker.com]
- 5. static1.squarespace.com [static1.squarespace.com]
Validating Target Engagement of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate using CETSA: A Comprehensive Guide
As a Senior Application Scientist, one of the most critical bottlenecks I encounter in drug development is proving that a novel chemotype actually engages its intended target inside a living cell. Biochemical affinity data (like IC50 or Kd ) generated from purified proteins often fail to translate into cellular efficacy due to poor membrane permeability, rapid efflux, or competition with high intracellular concentrations of endogenous ligands.
When evaluating synthetic small molecules like Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate (hereafter referred to as M4B ), we must move beyond isolated biochemical assays. We require a self-validating, physiologically relevant system. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) with orthogonal methods and provides a rigorously designed, step-by-step protocol to validate the intracellular target engagement of M4B.
Comparative Analysis: Choosing the Right Target Engagement Assay
To validate M4B, we must select an assay that preserves the cellular context without requiring chemical modification (labeling) of the compound, which could alter its pharmacokinetics. The three primary label-free techniques are CETSA, Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).
Why CETSA outperforms DARTS and SPR for this application: While SPR is the gold standard for binding kinetics, it utilizes purified proteins immobilized on a sensor chip, completely stripping away the cellular environment. DARTS, introduced by[1], operates on the principle that ligand binding protects the target from protease digestion[2]. However, if M4B binds to a deep, rigid hydrophobic pocket without inducing a massive global conformational change, surface protease sites may remain exposed, leading to a false negative in DARTS.
CETSA, pioneered by [3], relies on fundamental thermodynamics: ligand binding increases the overall free energy of unfolding ( ΔG ), thereby shifting the protein's aggregation temperature ( Tagg )[4]. This thermodynamic stabilization occurs regardless of surface protease accessibility, making CETSA a more robust choice for validating M4B.
Table 1: Quantitative & Qualitative Comparison of Target Engagement Assays
| Parameter | CETSA (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) | SPR (Surface Plasmon Resonance) |
| Primary Readout | Thermal stabilization ( Tagg shift) | Protease resistance | Refractive index (Kinetics) |
| Biological Context | Intact cells, lysates, tissues | Lysates, purified proteins | Purified proteins (in vitro) |
| Label-Free? | Yes | Yes | Yes (but requires immobilization) |
| Throughput | Medium to High (with MS/AlphaScreen) | Low to Medium | Medium |
| Key Limitation | Target must have a defined melting curve | Dependent on protease accessibility changes | Lacks cellular context (metabolism/permeability) |
| Best Use Case | Validating physiological target engagement | Early discovery, identifying unknown targets | Detailed binding kinetics ( Kd,kon,koff ) |
The CETSA Principle & Workflow
The core principle of CETSA is ligand-induced thermal stabilization. When intact cells are heated, proteins unfold and irreversibly aggregate. By applying a temperature gradient, we can plot a melting curve for the target protein. If M4B successfully permeates the cell membrane and binds the target, the resulting complex will require higher thermal energy to denature, resulting in a measurable rightward shift in the melting curve.
Fig 1. Step-by-step CETSA workflow for validating intracellular target engagement.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodologies for evaluating M4B incorporate strict causality for every experimental choice, based on standardized frameworks by [5].
Protocol 1: Melt Curve Analysis (Determining Tagg )
Objective: Establish the basal melting temperature of the target protein and observe the thermal shift ( ΔTagg ) induced by M4B.
-
Cell Preparation & Treatment:
-
Culture the relevant target cell line to 70-80% confluency.
-
Treat cells with 10 µM of M4B, and a parallel control group with 0.1% DMSO (Vehicle).
-
Causality: Incubate for 1-2 hours. This duration is critical to allow M4B to cross the lipid bilayer, overcome potential efflux pumps, and reach thermodynamic equilibrium with the target protein inside the living cell.
-
-
Aliquot & Heating:
-
Harvest cells, wash with PBS, and distribute into PCR tubes (approx. 1×106 cells/tube).
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) in a thermal cycler for exactly 3 minutes , followed by 3 minutes at room temperature.
-
Causality: The 3-minute heating duration is highly optimized. It provides enough time for unbound proteins to thermally unfold, but is short enough to prevent secondary, non-specific protein aggregation cascades that could artificially mask the specific ligand-induced shift[5].
-
-
Cell Lysis:
-
Lyse the cells using 3 cycles of rapid freezing (liquid nitrogen) and thawing (20°C water bath) in a mild buffer (TBS supplemented with protease inhibitors).
-
Causality: Do not use standard lysis buffers containing harsh detergents like SDS or high concentrations of Triton X-100/NP-40. Detergents can artificially solubilize thermally denatured protein aggregates, leading to high background signals and false positives. Freeze-thaw provides mechanical lysis while strictly preserving the thermodynamic state of the aggregates[5].
-
-
Separation & Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the stabilized, natively folded proteins remain in the supernatant.
-
Analyze the soluble supernatant via Quantitative Western Blot.
-
Self-Validating Controls:
-
Housekeeping Probe: Always probe the blot for a non-target reference protein (e.g., GAPDH or β -actin). Causality: If M4B causes GAPDH to shift, the compound is acting as a non-specific chemical denaturant/stabilizer rather than a targeted ligand.
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)
Objective: Determine the half-maximal effective concentration ( EC50 ) of target engagement for M4B.
-
Treat cells with a serial dilution of M4B (e.g., 1 nM to 100 µM).
-
Heat all aliquots at a single, specific temperature ( TITDRF ).
-
Causality: TITDRF should be set 2-3°C above the basal Tagg determined in Protocol 1. At this temperature, >75% of the vehicle-treated target protein will be denatured. This maximizes the dynamic range, allowing you to clearly observe concentration-dependent stabilization as the dose of M4B increases[5].
-
Data Interpretation & Logical Troubleshooting
Interpreting CETSA data requires a logical framework to differentiate between a true non-binder and a compound with poor pharmacokinetic properties.
Fig 2. Decision logic for interpreting CETSA thermal shift data to evaluate target engagement.
Interpreting the Logic Tree: If M4B shows a strong ΔTagg in intact cells, you have definitive proof of both membrane permeability and target engagement. However, if no shift is observed, you must run a parallel CETSA using cell lysates (where the cell membrane is pre-lysed before compound incubation).
-
Shift in Lysate, No Shift in Intact Cells: M4B binds the target with high affinity, but cannot penetrate the cell membrane or is rapidly pumped out by efflux transporters. Lead optimization should focus on medicinal chemistry to improve permeability.
-
No Shift in Either: M4B is either a true non-binder, or the specific target protein does not exhibit a favorable melting profile for CETSA (a rare but possible limitation).
Conclusion
Validating the target engagement of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate requires an assay that bridges the gap between biochemical affinity and cellular reality. By utilizing CETSA, researchers can obtain label-free, direct evidence of intracellular binding. When executed with strict adherence to thermodynamic principles—such as precise heating durations and detergent-free lysis—CETSA provides a highly trustworthy, self-validating dataset that is vastly superior to orthogonal methods like DARTS or SPR for this specific application.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences (PNAS), 106(51), 21984-21989. URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Comprehensive Purity Characterization of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a reference standard is paramount.[1][2] A well-characterized reference material underpins the validity of analytical data, ensuring the accuracy of quantitative analyses and the reliability of identification tests.[2][3] This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity characterization of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, a key small molecule in contemporary research.
The objective of this guide is to move beyond a simple listing of procedures and delve into the scientific rationale behind a multi-tiered analytical approach. By integrating data from orthogonal techniques, we can construct a holistic and robust purity profile, ensuring the reference standard is fit for its intended purpose in high-stakes applications such as drug substance and product analysis.[4][5][6]
The Imperative of a Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations. A comprehensive characterization strategy, therefore, relies on the synergy of multiple, orthogonal techniques to identify and quantify all potential impurities, including organic, inorganic, and residual solvents.[2][7] This approach is not only a matter of best practice but is also in alignment with the principles outlined by major pharmacopeias and regulatory bodies.[8][9][10][11][12][13][14]
The following sections will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA) in the characterization of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate.
Experimental Workflow for Purity Characterization
The logical flow of a comprehensive reference standard characterization involves a series of interconnected analyses. Each step provides a piece of the puzzle, culminating in a well-supported purity value.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmtech.com [pharmtech.com]
- 3. J-STAR Research: Reference Standards Certification Experts [jstar-research.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. veeprho.com [veeprho.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. uspbpep.com [uspbpep.com]
- 12. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 14. drugfuture.com [drugfuture.com]
Assessing Cross-Reactivity and Off-Target Effects of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
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A Comprehensive Guide to Selectivity Profiling and Safety Pharmacology in Early Drug Development
As drug development professionals, we constantly balance potency with selectivity. The introduction of specific functional groups—such as the methylsulfonyl moiety in Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate (M4-MSPCB) —can drastically improve binding affinity to a primary target via enhanced hydrogen bonding and dipole interactions. However, this same structural modification fundamentally alters the molecule's electrostatic surface, introducing the risk of unintended cross-reactivity.
This guide objectively compares the off-target profile of M4-MSPCB against a First-Generation un-substituted benzamide analog and a promiscuous control (Staurosporine). By employing state-of-the-art chemoproteomics, kinome screening, and safety pharmacology panels, we provide a definitive, data-driven framework for evaluating this compound's viability for clinical advancement.
Global Proteome Reactivity: Activity-Based Protein Profiling (ABPP)
To understand the global off-target landscape, we must look beyond isolated recombinant proteins and assess binding in a native cellular context. utilizes active-site directed chemical probes to evaluate the functional state of enzymes across the proteome [1].
The Causality of the Approach
The methylsulfonyl group in M4-MSPCB is a strong electron-withdrawing group. While not classically electrophilic enough to act as a covalent warhead, it can induce tight, long-residence-time non-covalent interactions in unintended metalloenzymes or serine hydrolases. Competitive ABPP allows us to quantify these interactions globally by measuring how effectively M4-MSPCB prevents a broad-spectrum probe from binding to the proteome.
Comparative Proteomic Data
| Compound | Total Proteins Profiled | Off-Targets Hit (IC₅₀ < 1 µM) | Off-Targets Hit (IC₅₀ < 10 µM) | Dominant Off-Target Class |
| M4-MSPCB | >2,500 | 2 | 5 | Serine Hydrolases |
| First-Gen Benzamide | >2,500 | 8 | 24 | HDACs, Hydrolases |
| Staurosporine (Control) | >2,500 | >150 | >300 | Kinases |
Data Interpretation: M4-MSPCB demonstrates a highly restricted off-target profile compared to its first-generation counterpart, suggesting the steric bulk of the methylsulfonyl group actively prevents binding to generic hydrolase pockets.
Protocol: Competitive Isotopic ABPP (Self-Validating Workflow)
This protocol is designed as a self-validating system. A vehicle-only (DMSO) sample is processed in parallel to establish the baseline of maximum probe labeling. A known promiscuous competitor is used as a positive control to validate that the LC-MS/MS dynamic range can accurately detect competitive displacement.
-
Proteome Preparation & Normalization: Lyse target cells (e.g., HeLa or primary tissue) in DPBS with protease inhibitors. Crucial Step: Normalize lysate protein concentration strictly to 2.0 mg/mL. Causality: Failure to normalize leads to probe depletion artifacts, generating false-positive "competition" signals.
-
Compound Incubation: Treat normalized proteomes with DMSO (Vehicle), 1 µM, or 10 µM M4-MSPCB for 60 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum fluorophosphonate (FP)-alkyne probe (2 µM final) for 60 minutes.
-
Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag containing an isotopically heavy or light linker. Combine heavy (compound-treated) and light (DMSO) samples.
-
LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via tandem mass spectrometry. An isotopic ratio (Light/Heavy) > 3.0 indicates significant competitive binding by M4-MSPCB.
Fig 2. Competitive Activity-Based Protein Profiling (ABPP) Workflow.
High-Throughput Kinome Selectivity (KINOMEscan)
Benzamide derivatives frequently exhibit cross-reactivity with the ATP-binding hinge region of kinases. To quantify this, we utilize the , a highly robust active-site directed competition binding assay evaluating >400 human kinases [2].
The Causality of the Approach
Kinase off-target activity can lead to severe phenotypic toxicity (e.g., Aurora B inhibition causing myelosuppression). By calculating the Selectivity Score ( S35 )—defined as the fraction of the kinome inhibited by >65% at a specific concentration—we establish a quantitative safety margin.
Comparative Kinome Selectivity Data
| Compound | S35 at 1 µM | S35 at 10 µM | Major Kinase Off-Targets (>80% inhibition at 10 µM) |
| M4-MSPCB | 0.015 | 0.042 | CDK2, GSK3β |
| First-Gen Benzamide | 0.085 | 0.190 | Aurora A/B, CDK2, FLT3, JAK2 |
| Staurosporine | 0.850 | 0.980 | Pan-Kinase |
Protocol: Phage-Display Kinase Competition Assay
-
Bait Immobilization: Immobilize a promiscuous kinase inhibitor (the "bait") onto streptavidin-coated magnetic beads.
-
Equilibration: Combine the immobilized bait, DNA-tagged recombinant kinases (phage display), and 10 µM M4-MSPCB in a binding buffer. System Validation: Include a non-binding control compound to ensure the baseline phage titer remains stable, proving the assay conditions do not degrade the phage.
-
Elution & qPCR: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed against the DNA tag.
-
Data Normalization: Calculate the percent of control (POC). A low POC indicates that M4-MSPCB successfully outcompeted the bait for the kinase active site.
Broad-Spectrum Safety Pharmacology (CEREP Panel)
To prevent late-stage clinical attrition, we must evaluate M4-MSPCB against the "Bowes Panel"—a standardized set of 44 secondary pharmacology targets (GPCRs, ion channels, and transporters) known to mediate adverse drug reactions [3]. is non-negotiable for compounds containing sulfonamide or benzamide motifs.
The Causality of the Approach
The methylsulfonyl group acts as a potent hydrogen bond acceptor. While this drives primary target affinity, it mimics the binding pharmacophore of several endogenous monoamines (e.g., serotonin, dopamine). Therefore, screening against receptors like 5-HT₂B (associated with valvulopathy) and the hERG ion channel (associated with QT prolongation) is mandatory.
Comparative Safety Pharmacology Data (% Inhibition at 10 µM)
| Target Class | Specific Target | M4-MSPCB | First-Gen Benzamide | Clinical Concern Threshold |
| Ion Channel | hERG (KCNH2) | 12% | 48% | >50% |
| GPCR | 5-HT₂B | 8% | 65% | >30% |
| GPCR | Dopamine D₂ | 3% | 22% | >50% |
| Transporter | SERT | 5% | 18% | >50% |
Data Interpretation: The First-Generation analog exhibits dangerous cross-reactivity with 5-HT₂B and hERG. The addition of the bulky methylsulfonyl group in M4-MSPCB creates steric hindrance that abolishes this off-target GPCR and ion channel binding, resulting in a remarkably clean safety profile.
Fig 1. Target vs. Off-Target Interaction Map for M4-MSPCB.
Protocol: Radioligand Displacement Assay (hERG)
-
Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human hERG channel.
-
Incubation: Incubate membranes with 1.5 nM[³H]-Astemizole (radioligand) and 10 µM M4-MSPCB for 60 minutes at 25°C. Self-Validating Control: Use 10 µM E-4031 (a known hERG inhibitor) to define non-specific binding (NSB). If the E-4031 well shows high radioactivity, the wash step failed, and the assay must be rejected.
-
Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to separate bound from free radioligand.
-
Scintillation Counting: Quantify retained radioactivity. Calculate specific binding displacement to determine the off-target affinity of M4-MSPCB.
Conclusion & Decision Matrix
The structural evolution from a standard benzamide to Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate (M4-MSPCB) represents a significant leap in chemical biology optimization.
Based on the comparative data:
-
Proteomic Integrity: M4-MSPCB avoids the broad serine hydrolase promiscuity seen in earlier analogs.
-
Kinome Selectivity: With an S35 of 0.042 at 10 µM, it is highly selective, avoiding critical toxicity drivers like Aurora kinases.
-
Cardiovascular Safety: The compound successfully engineers out hERG and 5-HT₂B liabilities, clearing major hurdles for preclinical IND-enabling studies.
For drug development professionals evaluating this scaffold, M4-MSPCB demonstrates an optimized thermodynamic binding profile where the methylsulfonyl moiety acts not as a liability, but as a critical selectivity filter.
References
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414.[Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336.[Link]
-
Bowes, J., Brown, A. J., Hamon, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[Link]
A Comparative Guide to Isotopic Labeling Validation for the Quantitative Analysis of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate by Mass Spectrometry
In the landscape of drug development and clinical research, the precise and accurate quantification of novel chemical entities in complex biological matrices is not merely a procedural step but the bedrock of reliable pharmacokinetic, toxicokinetic, and efficacy studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the analytical gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the integrity of the data it produces is critically dependent on the strategies employed to mitigate inherent analytical variabilities, most notably matrix effects.
This guide provides an in-depth, experience-driven comparison of internal standardization strategies for the robust quantification of Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate. We will explore the limitations of rudimentary approaches and build a scientifically rigorous case for the use of a stable isotope-labeled (SIL) internal standard. The discussion will be grounded in a comprehensive validation workflow, adhering to the principles outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.
The Imperative for an Internal Standard: A Comparative Overview
The core challenge in bioanalysis is that the analyte of interest is a minor component within a complex, variable biological matrix (e.g., plasma, urine). Matrix components can interfere with the analyte's ionization process, either suppressing or enhancing the signal, leading to inaccurate quantification. An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample to normalize for these variations. The choice of IS, however, is a critical decision that dictates the quality of the results.
| Internal Standard Strategy | Principle | Advantages | Disadvantages |
| No Internal Standard | Direct comparison of analyte response in unknown samples to a calibration curve prepared in a surrogate matrix. | Simple, no cost for an IS. | Highly susceptible to all forms of analytical variability, including injection volume differences, instrument drift, and especially matrix effects. Not suitable for regulatory bioanalysis. |
| Structural Analogue IS | A different molecule that is chemically similar to the analyte but has a different mass. | Better than no IS; can correct for some variability in sample preparation and injection volume. Commercially available analogues can be cost-effective. | May have different chromatographic retention, extraction recovery, and ionization efficiency than the analyte. Fails to adequately compensate for analyte-specific matrix effects. |
| Stable Isotope-Labeled (SIL) IS | An analogue of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., ²H (D), ¹³C, ¹⁵N). | Co-elutes with the analyte and exhibits nearly identical chemical and physical properties (extraction, ionization). Provides the most effective compensation for matrix effects and other sources of variability. Considered the "gold standard" for quantitative mass spectrometry. | Higher initial cost and effort due to the need for custom synthesis. Potential for isotopic crosstalk or deuterium isotope effects if not designed carefully. |
The theoretical superiority of a SIL internal standard is well-established. It is the only approach where the reference compound behaves as a true chemical mimic of the analyte throughout the entire analytical workflow, from extraction to detection.
Design and Synthesis of a SIL Internal Standard for the Target Analyte
To demonstrate the validation process, we will use a hypothetical, yet chemically sound, SIL internal standard for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate.
Analyte: Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate Proposed SIL-IS: Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate-d₃
Causality Behind the Design:
-
Choice of Isotope: Deuterium (²H or D) is chosen for its cost-effectiveness and the relative ease of synthetic incorporation.
-
Position of Labeling: The three deuterium atoms are placed on the methyl ester group. This position is chemically stable and not prone to H/D exchange under typical physiological or analytical conditions. Placing labels on exchangeable sites (like N-H or O-H) would lead to loss of the label and compromise quantification.
-
Degree of Labeling: A +3 Da mass shift is sufficient to prevent isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte, ensuring distinct mass-to-charge (m/z) ratios for the analyte and the IS in the mass spectrometer.
Caption: Chemical structures of the analyte and two potential internal standards.
Protocol 1: Hypothetical Synthesis of the SIL-IS (Analyte-d₃)
This protocol outlines a plausible synthetic route based on standard esterification principles.
-
Starting Material: Obtain or synthesize the carboxylic acid precursor: 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoic acid.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of the carboxylic acid precursor in 20 mL of deuterated methanol (CD₃OD).
-
Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring in an ice bath. The acid catalyzes the esterification reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic enrichment (>98%) of the final product, Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate-d₃, using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
The Validation Workflow: A Head-to-Head Comparison
We will now detail a validation plan to compare the performance of the analyte quantified using the Structural Analogue IS versus the SIL-IS . This workflow is designed to meet the rigorous standards required for regulatory submission.
Comprehensive Safe Handling and Disposal Protocol for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
As a Senior Application Scientist, I frequently oversee the lifecycle management of complex pharmaceutical intermediates. The compound Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is a highly functionalized organic molecule featuring a methyl ester, an aromatic amide linkage, and a methylsulfonyl group.
Proper disposal of such specialized synthetic compounds is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. Because this compound is a non-halogenated organic solid containing sulfur and nitrogen, it requires a highly specific disposal pathway to prevent the release of toxic acid gases into the environment.
This guide provides a self-validating, step-by-step operational plan for the safe containment, segregation, and ultimate destruction of this chemical.
Hazard Profiling and Chemical Causality
Before disposing of any chemical, we must understand how its molecular structure dictates its end-of-life treatment.
-
Absence of Halogens: The chemical formula consists solely of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. Because it lacks halogens (Fluorine, Chlorine, Bromine, Iodine), it does not fall under the highly restrictive EPA F001-F002 waste codes for halogenated solvents[1]. This is operationally advantageous, as halogenated waste is significantly more expensive to dispose of due to the risk of dioxin formation during combustion[2].
-
Presence of Sulfur and Nitrogen: The methylsulfonyl ( −SO2CH3 ) and amide ( −CONH− ) groups are highly stable. When subjected to thermal destruction, the sulfur oxidizes to sulfur oxides ( SOx ) and the nitrogen to nitrogen oxides ( NOx )[3]. Consequently, this waste cannot be disposed of in a standard municipal incinerator; it requires a specialized facility equipped with aggressive flue gas scrubbing technology.
Step-by-Step Laboratory Disposal Protocol
To maintain a self-validating safety system, every researcher must execute the following protocol precisely.
Step 1: Source Segregation
Never mix this compound with incompatible waste streams. Place the solid waste into a dedicated container specifically for Non-Halogenated Organic Solids . Mixing this compound with halogenated waste will unnecessarily trigger stricter regulatory scrutiny and double your laboratory's disposal costs[2]. Furthermore, keep it strictly isolated from aqueous acids and strong oxidizers to prevent unpredictable exothermic reactions[4].
Step 2: Containment
Transfer the powder or crystalline waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are the industry standard for solid organic intermediates. Ensure the lid is tightly sealed immediately after the transfer. Do not use bags, corks, or stoppers[1].
Step 3: GHS-Compliant Labeling
Regulatory compliance begins at the container level. Affix a standardized "Hazardous Waste" label. You must write out the full chemical name—Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate—or clearly designate it as a "Non-Halogenated Organic Solid Waste." Never use chemical formulas, shorthand, or abbreviations on waste labels, as this violates EPA hazard communication standards[1]. Include the accumulation start date.
Step 4: Satellite Accumulation Area (SAA) Management
Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA)[5].
-
Secondary Containment: Place the primary container inside a secondary plastic tray or bin. This ensures that if the primary vessel fails, the chemical will not breach the laboratory environment or reach floor drains[1].
-
Volume Limits: Monitor the SAA closely. Under EPA guidelines, a laboratory SAA must not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste[5].
Step 5: Final Destruction via High-Temperature Incineration (HTI)
Coordinate with your Environmental Health and Safety (EHS) department for pickup. The ultimate disposal route for this compound is High-Temperature Incineration (HTI) . The waste will be transported to a licensed facility where it is subjected to temperatures exceeding 850°C in a primary chamber, followed by a secondary combustion chamber at 1100°C[6]. This extreme thermal environment is required to cleave the stable aromatic rings and sulfonyl bonds, ensuring 99.99% destruction efficiency[3].
Operational Data Summaries
To streamline laboratory decision-making, the following tables summarize the critical logistical and operational parameters for handling this compound.
Table 1: Waste Segregation & Compatibility Matrix
| Waste Category | Compatibility | Logistical & Chemical Rationale |
| Non-Halogenated Organics | Highly Compatible | Shares the same HTI disposal pathway; minimizes overall disposal costs. |
| Halogenated Organics | Incompatible | Cross-contamination triggers stricter EPA F-list regulations, doubling disposal costs[2]. |
| Aqueous Acids/Bases | Incompatible | Organic solids can react or precipitate unpredictably; requires separate aqueous treatment[4]. |
| Strong Oxidizers | Strictly Incompatible | Severe risk of exothermic reaction or fire when mixed with organic electron donors. |
Table 2: High-Temperature Incineration (HTI) Parameters
| HTI Process Stage | Specification | Mechanistic Purpose |
| Primary Combustion | >850°C | Initiates the thermal breakdown and volatilization of the solid organic matrix[6]. |
| Secondary Combustion | 1100°C (2+ sec residence) | Ensures complete oxidation of stable aromatic rings and prevents toxic byproduct formation[6]. |
| Flue Gas Treatment | Dry Scrubbing (Lime/Carbon) | Neutralizes the corrosive SOx and NOx acid gases generated from the sulfonyl and amide groups[3]. |
| Particulate Filtration | Ceramic Hot Gas Filtration | Captures sub-micron particulate matter before atmospheric release, ensuring environmental compliance[3]. |
Disposal Workflow Visualization
The following decision tree illustrates the logical flow for classifying and disposing of this specific synthetic intermediate.
Figure 1: Decision tree and disposal workflow for non-halogenated organic solid waste.
References
-
US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency.[Link]
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University Research Safety. [Link]
-
Grundon. "High Temperature Incineration." Grundon Waste Management. [Link]
-
Glosfume. "Hazardous Waste Incineration: Particulates & Filtration." Glosfume Hot Gas Filtration.[Link]
-
University of Otago. "Laboratory chemical waste disposal guidelines." University of Otago Health and Safety. [Link]
-
Crystal Clean. "Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses." Crystal Clean Environmental Services. [Link]
Sources
- 1. crystal-clean.com [crystal-clean.com]
- 2. Hazardous Waste Manual [ehs.cornell.edu]
- 3. Hazardous Waste Incineration: Particulates & Filtration [glosfume.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. High Temperature Incineration - Grundon [grundon.com]
Navigating the Uncharted: A Guide to Handling Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate is not publicly available. This guide is therefore constructed based on established principles for handling novel or uncharacterized research chemicals with potential hazards. It is imperative that you conduct a thorough risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work. This document serves as a foundational resource, not a replacement for a substance-specific SDS.
Immediate Safety and Hazard Assessment
Given the absence of specific toxicological data, Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate should be treated as a potentially hazardous substance. The structure, containing a sulfonyl group and a carbamoylbenzoate moiety, suggests that potential routes of exposure could include inhalation, skin contact, and ingestion. Therefore, a conservative approach to personal protective equipment (PPE) and handling is essential to minimize risk.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the last line of defense in the hierarchy of controls and is crucial for safeguarding against exposure. The following table outlines the recommended PPE for handling Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield | To prevent eye contact with dust or splashes. A full-face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protects against skin contact and absorption. Double-gloving is recommended for operations with a higher risk of contamination. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Use of a chemical fume hood | Required to minimize inhalation risks, especially when handling powders or creating aerosols. For situations where a fume hood is not feasible, a fit-tested N95 or higher respirator should be considered after a formal risk assessment. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure both personal safety and the integrity of your research.
Pre-Handling Checklist:
-
EHS Consultation: Confirm that a risk assessment has been completed and approved by your institution's EHS department.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate spill kit.
-
PPE Availability: Check that all necessary PPE is available in the correct sizes and is in good condition.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
Caption: Sequential process for correctly donning PPE.
Handling the Compound:
-
Containment: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Labeling: All containers with the compound must be clearly labeled with its full chemical name and any known hazard warnings.
Doffing PPE: A Critical Process
Removing PPE correctly is crucial to prevent contaminating yourself and the laboratory.
Caption: Sequential process for safely removing PPE.
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): Use an appropriate absorbent material from a chemical spill kit to clean the spill. Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert your supervisor and EHS department immediately.
Exposure:
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.
Disposal Plan
All waste containing Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
References
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]
-
Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
